Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

Solid handling Storage stability Physicochemical characterization

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS 102302-12-5) is a white crystalline solid with a melting point of 75–77°C and molecular weight 278.14 g/mol (C₁₀H₁₆BrNO₃). It is classified as a piperidine derivative bearing both a reactive bromoacetyl electrophile and a 4-carboxylate ethyl ester, positioning it as a bifunctional building block for pharmaceutical intermediate synthesis.

Molecular Formula C10H16BrNO3
Molecular Weight 278.14 g/mol
CAS No. 102302-12-5
Cat. No. B170219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-bromoacetyl)piperidine-4-carboxylate
CAS102302-12-5
SynonymsEthyl 1-(2-broMoacetyl)piperidine-4-carboxylate
Molecular FormulaC10H16BrNO3
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)CBr
InChIInChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3
InChIKeyKJOUBCZYBMZWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS 102302-12-5): Procurement-Ready Physicochemical and Handling Baseline


Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS 102302-12-5) is a white crystalline solid with a melting point of 75–77°C and molecular weight 278.14 g/mol (C₁₀H₁₆BrNO₃) . It is classified as a piperidine derivative bearing both a reactive bromoacetyl electrophile and a 4-carboxylate ethyl ester, positioning it as a bifunctional building block for pharmaceutical intermediate synthesis . Predicted physicochemical parameters include a boiling point of 358.1±37.0°C at 760 mmHg and vapor pressure of 0.0±0.8 mmHg at 25°C .

Why Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate Cannot Be Substituted by Generic Piperidine or Simple Bromoacetyl Analogs


In-class compounds such as 1-(bromoacetyl)piperidine (CAS 1796-25-4) or methyl 1-(2-bromoacetyl)piperidine-4-carboxylate (CAS 459125-43-0) share partial structural motifs but lack the precise substitution pattern of the target compound [1]. The ethyl ester at the 4-position introduces differential steric and electronic properties that affect nucleophilic substitution kinetics and downstream coupling efficiency, while the bromoacetyl group at the piperidine nitrogen provides a reactive handle distinct from Boc-protected or tert-butyl ester variants . Substitution with a non-ester analog or a methyl ester would alter both solubility in organic reaction media and the reactivity profile of subsequent transformations, making direct replacement without re-optimization infeasible.

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate: Quantified Differentiation Versus Closest Analogs for Scientific Procurement


Melting Point Advantage for Handling and Storage Stability Compared to Lower-Melting Analog

The target compound exhibits a melting point of 75–77°C, whereas the simpler analog 1-(bromoacetyl)piperidine (CAS 1796-25-4) is reported as a liquid or low-melting solid at room temperature . This difference facilitates accurate weighing and reduces volatility-related loss during handling.

Solid handling Storage stability Physicochemical characterization

Molecular Weight Differentiation Enables Precise Stoichiometric Calculations in Multi-Step Syntheses

The molecular weight of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is 278.14 g/mol, compared to 264.12 g/mol for the methyl ester analog (CAS 459125-43-0) [1]. This 14.02 g/mol difference reflects the ethyl versus methyl ester substitution and must be accounted for in molar equivalency calculations during library synthesis.

Stoichiometry Synthetic route planning Molecular property comparison

Commercial Availability at 95% Purity with Batch-Specific QC Documentation from Verified Suppliers

The target compound is commercially available from established suppliers at a standard purity of 95%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC reports . In contrast, many structurally related bromoacetyl piperidine analogs are listed without explicit purity thresholds or require custom synthesis .

Purity specification Quality control Procurement

Structural Bifunctionality: Dual Reactive Sites Enable Divergent Library Synthesis Without Additional Protection Steps

The compound contains two orthogonal reactive sites: a bromoacetyl group at the piperidine nitrogen for nucleophilic substitution (S_N2) and an ethyl ester at the 4-position for hydrolysis or transesterification . By comparison, tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate (Boc-protected) requires an acid deprotection step before the piperidine nitrogen becomes available for further functionalization .

Bifunctional building block Parallel synthesis Reactive handle differentiation

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate: Evidence-Backed Research and Procurement Scenarios


Medicinal Chemistry: Synthesis of CNS-Targeted Piperidine Libraries

The compound serves as a key intermediate for preparing substituted piperidines with potential CNS activity [1]. Its bifunctional nature enables parallel diversification: the bromoacetyl group can be displaced with various nucleophiles (amines, thiols) while the ethyl ester at the 4-position can be hydrolyzed to the carboxylic acid for subsequent amide coupling, generating structurally diverse analogs in a streamlined sequence.

Precision Weighing and Solid-Phase Handling in Automated Synthesis Workflows

With a melting point of 75–77°C and commercial availability as a white crystalline solid, this compound is suitable for automated solid-dispensing systems where precise gravimetric addition is critical [1]. The defined physical state reduces variability compared to liquid or low-melting bromoacetyl analogs.

Procurement for Quality-Assured Multi-Step Synthesis Campaigns

The compound's standardized 95% purity with batch-specific QC (NMR, HPLC, GC) supports reproducible multi-step synthetic campaigns in pharmaceutical R&D settings [1]. This level of analytical documentation minimizes the need for in-house re-purification before use, accelerating lead optimization timelines.

Synthetic Route Feasibility Assessment and Comparator Validation

Researchers evaluating synthetic routes can procure this compound as a benchmark intermediate when comparing the performance of methyl ester analogs or Boc-protected variants [1]. The 14.02 g/mol molecular weight difference from the methyl ester analog provides a clear stoichiometric basis for side-by-side route optimization studies.

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